3-Cyclopentyloxy-4-methoxybenzamide

概要

説明

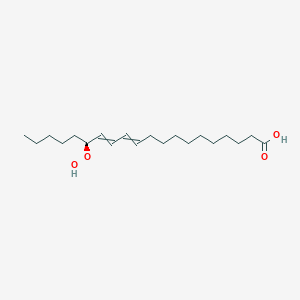

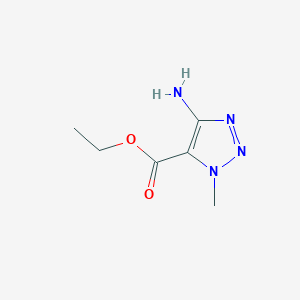

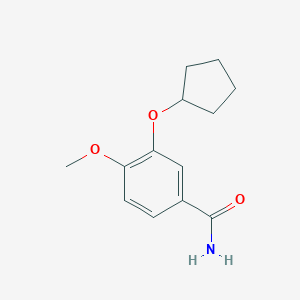

3-Cyclopentyloxy-4-methoxybenzamide, also known as CPB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPB is a derivative of benzamide, and its unique chemical structure makes it an attractive target for drug development.

科学的研究の応用

Industrial Process Development

3-Cyclopentyloxy-4-methoxybenzamide, as a potent PDE IV type inhibitor, has seen development for industrial-scale synthesis. The process included the optimization of reaction conditions for safety, economics, and environmental impact, especially for large-scale oxidation of a benzaldehyde derivative. This research is crucial for producing the compound in quantities suitable for clinical evaluation (Charles et al., 1998).

Pharmaceutical Properties Enhancement

The compound has been part of research aimed at enhancing its pharmaceutical properties. For instance, derivatives of 3-Methoxybenzamide, a related compound, have been explored to identify potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon et al., 2010).

Molecular Interactions and Structure Analysis

There's a focus on understanding the molecular interactions and structure of related benzamide derivatives. For example, N-3-hydroxyphenyl-4-methoxybenzamide was studied for its molecular structure using X-ray diffraction and DFT calculations. This research helps in understanding how molecular interactions influence the compound's properties (Karabulut et al., 2014).

Inhibition of Cell Division in Bacteria

Research has shown that 3-Methoxybenzamide, a similar compound, inhibits cell division in bacteria like Bacillus subtilis by affecting the cell division protein FtsZ. This finding is significant for understanding how such compounds can be used to combat bacterial infections (Ohashi et al., 1999).

Metabolic Pathway and Pharmacokinetics

Studies have been conducted on the metabolism and pharmacokinetics of related compounds, such as the PDE IV inhibitor RP73401, which is structurally similar. These studies help in understanding the compound's behavior in biological systems, which is crucial for drug development (Cassidy et al., 2000).

Chemodivergent Annulations via C-H Activation

Research into chemodivergent and redox-neutral annulations of N-methoxybenzamides, closely related to this compound, has been conducted. This is significant for synthetic chemistry, offering new methods for creating complex molecular structures (Xu et al., 2018).

作用機序

Target of Action

3-Cyclopentyloxy-4-methoxybenzamide, also known as Piclamilast , is a potent and selective inhibitor of Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .

Mode of Action

Piclamilast interacts with PDE4 by binding to its active site, inhibiting the enzyme’s ability to degrade cAMP . This results in an increase in intracellular cAMP levels . Elevated cAMP levels can lead to a variety of cellular responses, including the activation of protein kinase A (PKA), which can phosphorylate various target proteins leading to altered cell function .

Biochemical Pathways

The primary biochemical pathway affected by Piclamilast is the cAMP signaling pathway . By inhibiting PDE4 and thus increasing cAMP levels, Piclamilast can influence various downstream effects. For instance, increased cAMP can lead to the activation of PKA, which in turn can regulate the function of various proteins through phosphorylation .

Result of Action

The increase in cAMP levels resulting from Piclamilast’s inhibition of PDE4 leads to a variety of cellular effects. For instance, Piclamilast has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as chronic obstructive pulmonary disease, bronchopulmonary dysplasia, and asthma .

Safety and Hazards

生化学分析

Biochemical Properties

3-Cyclopentyloxy-4-methoxybenzamide has been found to interact with the PDE4 enzyme . This enzyme plays a crucial role in biochemical reactions, particularly in the hydrolysis of cyclic adenosine monophosphate (cAMP) to inactive adenosine monophosphate (AMP) . By inhibiting PDE4, this compound can increase the levels of cAMP within cells, which can suppress the activity of immune and inflammatory cells .

Cellular Effects

The increase in cAMP levels due to the action of this compound can have significant effects on various types of cells and cellular processes . For instance, it has been shown to enhance myeloid differentiation induced by all-trans-retinoic acid (ATRA), retinoic acid receptor (RAR), or retinoic acid receptor X agonists in NB4 and other retinoid-sensitive myeloid leukemia cell types .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It acts as a mechanism-based inactivator of P450 2B6, a cytochrome P450 enzyme . The inactivation of P450 2B6 by this compound is both substrate and time-dependent .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Piclamilast, a structurally related compound, has been investigated for its applications to the treatment of conditions such as chronic obstructive pulmonary disease, bronchopulmonary dysplasia, and asthma .

特性

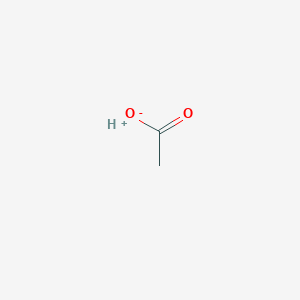

IUPAC Name |

3-cyclopentyloxy-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYVPADOZOGKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381391 | |

| Record name | 3-cyclopentyloxy-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158429-58-4 | |

| Record name | 3-cyclopentyloxy-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)